Timolol maleate ester

Description

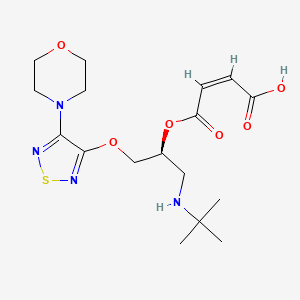

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAXRFZDNBKRF-RXNFCKPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026075-53-5 | |

| Record name | Timolol maleate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026075535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIMOLOL MALEATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2V3WF497E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research of Timolol Maleate Ester

Chiral Synthesis Approaches to Timolol (B1209231) Enantiomers

The development of stereospecific synthetic routes to access the desired (S)-timolol is a cornerstone of its production. Research has explored various strategies, including biocatalysis and classic stereoselective chemical transformations, to achieve high enantiomeric purity.

Biocatalytic Asymmetric Synthesis Strategies

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. A notable chemo-enzymatic approach for the asymmetric synthesis of both (R)- and (S)-timolol has been described. thieme-connect.com This process starts with 3,4-dichloro-1,2,5-thiadiazole (B139948) and proceeds through an intermediate haloketone. thieme-connect.comthieme-connect.de The asymmetric reduction of this ketone using baker's yeast yields the corresponding optically active halohydrin with an enantiomeric excess (ee) of 87%. thieme-connect.comthieme-connect.de This (R)-halohydrin serves as a precursor to (R)-timolol. thieme-connect.com To obtain the pharmacologically active (S)-enantiomer, an inversion of configuration of the halohydrin is performed using the Mitsunobu reaction. thieme-connect.comthieme-connect.de

Another biocatalytic strategy involves the lipase-catalyzed resolution of an intermediate, 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, using vinyl acetate (B1210297) as the acyl donor. researchgate.net The effectiveness of different lipases from various sources and in several solvents has been investigated to optimize the preparation of enantiomerically enriched (R)- and (S)-timolol. researchgate.net

Stereoselective Chemical Transformations

The Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin (B41342) is another key strategy. researchgate.netresearchgate.net A notable feature of this synthesis is the utilization of both products from the kinetic resolution, (R)-epichlorohydrin and (S)-3-chloropropane-1,2-diol, to synthesize the target (S)-timolol. researchgate.netresearchgate.net The stereochemical outcome can be mirrored by using the (R,R)-salen Co(III) catalyst instead of the (S,S)-salen Co(III) catalyst. researchgate.netresearchgate.net

Furthermore, the formation of diastereomeric timolol tartrates from the racemic base and optically active O,O-diacetyl- or O,O-dibenzoyltartaric anhydrides allows for the separation of one diastereomer through precipitation. researchgate.netresearchgate.net Subsequent acidic hydrolysis yields timolol with high optical purity. researchgate.netresearchgate.net

Control of Enantiomeric Purity in Synthesis

Ensuring high enantiomeric purity is critical, as the (R)-enantiomer of timolol is significantly less potent than the (S)-enantiomer. scholasticahq.com The key raw material that dictates the enantiomeric purity of the final timolol maleate (B1232345) is (S)-(-)-3-tert-butylamino-1,2-propanediol. worldwidejournals.com Pharmacopeial standards impose stringent limits on the presence of the unwanted isomer, necessitating precise control and accurate quantification of enantiomeric purity at the key starting material stage. worldwidejournals.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical method for determining the enantiomeric purity of timolol. nih.gov One method employs a cellulose (B213188) tris-3,5-dimethylphenylcarbamate chiral stationary phase, which has been optimized by studying the effects of mobile phase composition (2-propanol and diethylamine (B46881) concentrations) and column temperature on retention and enantioselectivity. researchgate.net Another approach utilizes an ovomucoid chiral stationary phase in reversed-phase mode, offering a more environmentally friendly alternative to normal-phase HPLC. researchgate.net

Precursor Chemistry and Reaction Pathways for Timolol Maleate Ester Formation

The synthesis of timolol maleate begins with the construction of the timolol molecule, which is then reacted with maleic acid. A common starting material is 3,4-dichloro-1,2,5-thiadiazole. thieme-connect.comthieme-connect.deresearchgate.net This is sequentially substituted with morpholine (B109124) and then subjected to hydroxylation to form 4-morpholino-1,2,5-thiadiazol-3-ol. researchgate.net

This intermediate is then reacted with epichlorohydrin to yield the epoxide intermediate, 4-(4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine. researchgate.net The subsequent ring-opening of this epoxide with tert-butylamine (B42293) affords timolol. researchgate.net The final step is the salt formation with maleic acid to produce timolol maleate.

An alternative pathway involves the use of (S)-3-(tert-butylamino)propane-1,2-diol as a chiral raw material. benthamdirect.comnih.gov This diol is reacted in a multi-step process to synthesize 3-S-timolol maleate, an impurity of timolol. benthamdirect.comnih.gov

Strategies for Optimizing Reaction Conditions in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of timolol maleate. This involves a systematic approach to defining reaction parameters and target objectives. Key parameters include both categorical variables like catalysts and solvents, and continuous variables such as temperature, pressure, and reactant concentrations. beilstein-journals.org

For instance, in the biocatalytic reduction of the haloketone intermediate, different yeast-to-substrate ratios and the use of additives like glucose, allyl bromide, and allyl alcohol have been explored to act as selective inhibitors for various oxido-reductases within the multienzymatic system of baker's yeast. tubitak.gov.tr

In the chemical synthesis, the choice of solvent can be critical. One method for synthesizing a timolol maleate intermediate involves the cyclization of a dialkanolamine and benzaldehyde (B42025) in a cyclic compound solvent to form an oxazole (B20620) compound, which is then distilled. google.com The molar ratio of the solvent to the dialkanolamine is a key parameter to optimize. google.com

Table 1: Key Synthetic Strategies for Timolol Enantiomers

| Strategy | Key Reagents/Catalysts | Achieved Enantiomeric Excess (ee) / Yield | Reference |

|---|---|---|---|

| Biocatalytic Asymmetric Reduction | Baker's yeast | 87% ee | thieme-connect.comthieme-connect.de |

| Lipase-Catalyzed Resolution | Lipase, vinyl acetate | Enantiomerically enriched | researchgate.net |

| Chiral Co-salen Catalyzed Kinetic Resolution | Chiral Co-salen catalyst, (±)-epichlorohydrin | 98% ee, 55% overall yield | researchgate.netresearchgate.net |

| Jacobsen Hydrolytic Kinetic Resolution | Jacobsen catalyst, racemic epichlorohydrin | Utilizes both resolution products | researchgate.netresearchgate.net |

| Diastereomeric Salt Formation | Optically active tartaric anhydrides | High optical purity | researchgate.netresearchgate.net |

Investigation of Maleate Esterification Reactions

The final step in the synthesis of timolol maleate is the reaction of the timolol base with maleic acid. This is a salt formation reaction where the basic tertiary amine of the timolol molecule reacts with the acidic carboxylic acid groups of maleic acid. The process typically involves dissolving timolol and maleic acid in a suitable solvent, followed by crystallization to isolate the timolol maleate salt. smolecule.com

It is important to note that "this compound" is also the name of a specific impurity in timolol maleate synthesis. ontosight.ai This impurity, with the chemical name (2Z)-4-((1S)-1-(((1,1-dimethylethyl)amino)methyl)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)ethoxy)-4-oxobut-2-enoic acid, is formed through the esterification of the alcohol group of timolol with maleic acid. ontosight.ai The presence of this and other impurities is carefully controlled to ensure the quality and safety of the final drug product. ontosight.aispectrumrx.com

Molecular Mechanisms and Receptor Interaction Research

Beta-Adrenergic Receptor Subtype Selectivity and Binding Kinetics

Timolol (B1209231) is characterized as a non-selective beta-adrenergic receptor blocking agent, meaning it targets both beta-1 (β1) and beta-2 (β2) adrenoceptors without significant preference. ncats.io This lack of selectivity is a defining feature of its molecular interaction profile.

The interaction between timolol and beta-adrenergic receptors is modeled as a competitive antagonism. Timolol competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding sites on the β1 and β2 receptors. drugbank.com The binding is stereospecific, with the l-isomer (S-timolol) being significantly more active than the d-isomer. nih.govnih.gov Studies on rat tissues have shown that the l-form of timolol binds to stereospecific sites in the heart, lungs, and brain, whereas the d-isomer binds only to non-specific sites. nih.gov This stereospecificity is a cornerstone of the ligand-receptor interaction model and suggests a precise three-dimensional fit between the active isomer and the receptor's binding pocket. The hydrophobic properties of a ligand can directly influence its kinetic association rate (k-on) and affinity for the β1-adrenoceptor. nih.gov

Research confirms that timolol exhibits potent binding to both β1 and β2 receptor subtypes with very similar high affinities. This near-equal affinity underscores its non-selective nature. The binding affinity is commonly expressed by the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors. Studies have reported Ki values for (S)-Timolol maleate (B1232345) as 1.97 nM for β1 receptors and 2.0 nM for β2 receptors. apexbt.comabcam.com This slight difference is generally not considered pharmacologically significant, confirming its classification as a non-selective beta-blocker.

Interactive Table: Binding Affinities of (S)-Timolol Maleate for Adrenoceptors

| Receptor Subtype | Ki Value (nM) |

| Beta-1 (β1) | 1.97 apexbt.comabcam.com |

| Beta-2 (β2) | 2.0 apexbt.comabcam.com |

Downstream Signaling Pathway Modulation by Timolol Maleate Ester

The binding of an agonist to beta-adrenergic receptors typically activates a G-protein (Gs), which in turn stimulates the enzyme adenylate cyclase. physiology.orgnih.gov Timolol, as an antagonist, blocks this initial step, leading to significant modulation of the downstream signaling cascade.

Timolol's primary mechanism for downstream modulation is the inhibition of adenylate cyclase activity. nih.govresearchgate.net By blocking catecholamine binding to the beta-receptor, timolol prevents the activation of the associated Gs protein. nih.gov This prevents the Gs protein from stimulating adenylate cyclase, thereby blocking the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govhpra.ie Research on rabbit iris-ciliary bodies and bovine trabecular meshwork has demonstrated that timolol directly inhibits adenylate cyclase activity and can block the enzyme's activation by agonists like salbutamol. nih.gov

A direct consequence of adenylate cyclase inhibition is the reduction of intracellular concentrations of cyclic AMP (cAMP). hpra.ie Since cAMP acts as a crucial second messenger in many cellular processes, its downregulation is a key part of timolol's pharmacological effect. nih.gov While this is the established primary pathway, some research suggests that timolol may also exert effects through cAMP-independent mechanisms. physiology.orgphysiology.org Studies have indicated that timolol can inhibit solute and water uptake in ciliary epithelial cells even when cAMP levels are experimentally maintained, suggesting an alternative pathway may be involved in its therapeutic action. physiology.org

Molecular Basis of Aqueous Humor Dynamics Modulation

In ophthalmic applications, timolol reduces intraocular pressure (IOP) by decreasing the production of aqueous humor by the ciliary epithelium. hpra.ieentokey.com The ciliary body is rich in β2-receptors, making it a prime target for beta-blockers. physiology.org

The formation of aqueous humor is a multi-step process involving the transport of ions and water across the bilayered ciliary epithelium. physiology.orgresearchgate.net Beta-adrenergic stimulation is believed to increase this production. By blocking the beta-receptors in the ciliary processes, timolol antagonizes this effect. nih.gov The precise molecular mechanism involves the inhibition of the beta-adrenergic signaling cascade (adenylate cyclase inhibition and subsequent cAMP reduction) within the ciliary epithelial cells. hpra.ie This disruption in signaling is thought to reduce the rate of active transport of ions, such as Na+ and Cl-, which in turn decreases the osmotic gradient that drives water secretion into the posterior chamber of the eye, thus lowering the rate of aqueous humor formation. physiology.org

Structure Activity Relationship Sar Studies of Timolol Maleate Ester and Analogs

Impact of Stereochemistry on Molecular Interactions

Stereochemistry is a critical determinant of timolol's biological activity. The molecule possesses an asymmetric carbon atom in the propanolamine (B44665) side chain, resulting in two enantiomers: (S)-timolol and (R)-timolol. bausch.comresearchgate.net The pharmacologically active form is the levorotatory (S)-(-)-enantiomer. researchgate.netahajournals.org

Research has consistently shown that the (S)-isomer is substantially more potent as a beta-blocker than its (R)-antipode. mdpi.com This stereoselectivity is explained by the three-point attachment model for beta-receptor binding. mdpi.com According to this model, the more active enantiomer forms three precise, complementary interactions with the receptor's active site. mdpi.com For beta-blockers like timolol (B1209231), these interactions involve:

The aromatic ring system (the morpholino-thiadiazole moiety).

The hydroxyl group on the side chain.

The protonated amino group.

The specific spatial arrangement of these groups in the (S)-enantiomer allows for an optimal fit into the receptor's binding pocket, leading to high-affinity antagonism. The (R)-enantiomer, being a mirror image, cannot achieve this optimal three-point interaction and thus exhibits significantly lower binding affinity and activity. mdpi.com

| Enantiomer | Configuration | Relative Activity | Primary Role |

|---|---|---|---|

| (S)-Timolol | Levo (-) | ~54 times more active than (R)-Timolol mdpi.com | Eutomer (biologically active form) mdpi.com |

| (R)-Timolol | Dextro (+) | Significantly less active mdpi.com | Distomer (less active enantiomer) mdpi.com |

Structural Determinants of Receptor Antagonism

Timolol functions as a non-selective antagonist, blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors with high affinity. bausch.comdrugbank.com This lack of selectivity is governed by its chemical structure. The key structural components responsible for its potent antagonist activity are:

Aryloxy Moiety : The unique 4-morpholino-1,2,5-thiadiazole group serves as the aromatic portion of the molecule. This heterocyclic system is crucial for binding to the aromatic-binding region of the adrenergic receptor. ontosight.ai Its electronic properties and size contribute significantly to the high-affinity interaction.

Propanolamine Side Chain : The -(OCH₂CH(OH)CH₂NH)- chain is a classic feature of aryloxyaminopropanol beta-blockers. researchgate.net The hydroxyl group on this chain is essential for high-affinity binding, likely through the formation of a hydrogen bond with a specific residue (such as an asparagine or serine) within the receptor's binding site.

Amine Substituent : The secondary amine is protonated at physiological pH, allowing for a critical ionic interaction with a negatively charged amino acid residue (typically aspartate) in the receptor. The substituent on the nitrogen atom modulates receptor affinity and selectivity. Timolol possesses a tert-butyl group, a bulky alkyl substituent that is common among non-selective beta-blockers and contributes to high receptor affinity. drugbank.com

Studies have shown that timolol acts as an inverse agonist, a type of antagonist that reduces the basal or constitutive activity of the receptor in addition to blocking the effects of agonists. acs.org

Comparative Analysis of Structural Features with Related Beta-Blockers

Comparing timolol's structure to other beta-blockers highlights the features that determine receptor selectivity and intrinsic sympathomimetic activity (ISA).

Timolol vs. Propranolol (B1214883) : Both are non-selective beta-blockers. arvojournals.org Propranolol has a larger naphthalene (B1677914) aromatic system, whereas timolol has a more compact and heterocyclic thiadiazole ring system. Despite these differences in the aromatic moiety, both possess the propanolamine side chain with a bulky N-alkyl substituent (tert-butyl for timolol, isopropyl for propranolol), leading to non-selective beta-antagonism. Timolol is reported to be approximately eight times more potent than propranolol in blocking beta-adrenoceptors. scholasticahq.com

Timolol vs. Betaxolol : Betaxolol is a cardioselective (β1-selective) antagonist. drugbank.com Its structure features a different aryloxy group (a cyclopropylmethoxyethyl-substituted phenol) that confers selectivity for the β1 receptor subtype. This demonstrates how modifications to the aromatic portion of the molecule are a primary strategy for achieving receptor selectivity.

Timolol vs. Carteolol : Carteolol is a non-selective beta-blocker that also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the receptor. nih.gov This partial agonist activity is attributed to its distinct quinolinone aromatic ring system. Timolol lacks ISA. bausch.com

| Compound | Aromatic Group | N-Alkyl Substituent | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) |

|---|---|---|---|---|

| Timolol | Morpholino-thiadiazole | tert-Butyl | Non-selective (β1/β2) bausch.com | None bausch.com |

| Propranolol | Naphthyl | Isopropyl | Non-selective (β1/β2) arvojournals.org | None |

| Betaxolol | (Cyclopropylmethoxy)ethyl-phenoxy | Isopropyl | Cardioselective (β1) drugbank.com | None |

| Carteolol | Dihydroquinolinone | tert-Butyl | Non-selective (β1/β2) nih.gov | Present nih.gov |

Advanced Analytical and Characterization Methodologies for Timolol Maleate Ester

Chromatographic Techniques for Purity and Enantiomeric Separations

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For timolol (B1209231) maleate (B1232345) and its ester, various chromatographic methods are utilized to ensure the final product meets the required purity standards.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis of timolol maleate and its impurities, including the timolol maleate ester. ontosight.ai The development and validation of HPLC methods are critical for ensuring the quality and purity of timolol maleate products. ontosight.ai These methods are designed to be stability-indicating, meaning they can resolve the main compound from its degradation products and other related substances.

Method development often involves optimizing various parameters to achieve the desired separation. For instance, a reversed-phase HPLC system can be employed, which is capable of efficiently separating timolol compounds and their related substances. google.com The mobile phase composition is a key variable; a mixture of solvents like methanol (B129727) and acetonitrile (B52724) is often used. google.com Additives such as formic acid, acetic acid, or trifluoroacetic acid, and bases like diethylamine (B46881), can be included in the mobile phase to improve peak shape and resolution. google.com The European Pharmacopoeia and United States Pharmacopeia outline specific HPLC methods, though these often utilize normal-phase systems with mobile phases containing n-hexane, which can be harsh on some HPLC systems. google.com

Validation of an HPLC method involves demonstrating its specificity, precision, accuracy, and linearity. Specificity is often confirmed under stress conditions such as acid/base hydrolysis and thermal degradation to ensure the method can separate the parent compound from any potential degradation products.

Table 1: Example of HPLC Method Parameters for Timolol Maleate Analysis

| Parameter | Condition |

| Chromatographic Column | Silica gel with quinine (B1679958) analog derivative google.com |

| Column Dimensions | 150 mm x 4.0 mm, 5 µm particle size google.com |

| Mobile Phase | Methanol and Acetonitrile google.com |

| Elution Mode | Isocratic or Gradient google.com |

| Flow Rate | 0.3-0.6 ml/min google.com |

| Column Temperature | 20-30 °C google.com |

| Detection | UV Spectrophotometry |

This table presents a hypothetical set of parameters based on common practices in HPLC method development for similar compounds.

Chiral Chromatography for Enantiomeric Purity Assessment

Timolol is a chiral compound, and its biological activity resides primarily in the (S)-enantiomer. Therefore, it is crucial to control the enantiomeric purity of timolol maleate and to quantify the presence of the unwanted (R)-enantiomer. Chiral chromatography is the gold standard for this purpose. nih.gov

The European Pharmacopoeia details a normal-phase HPLC (NP-HPLC) method for evaluating the enantiomeric purity of timolol. nih.gov However, NP-HPLC methods often use toxic and expensive organic solvents. nih.gov To address these drawbacks, more eco-friendly reversed-phase HPLC methods have been developed using chiral stationary phases (CSPs) like ovomucoid-based columns. nih.gov These methods can achieve excellent separation of the (S)- and (R)-isomers with significantly lower consumption of organic solvents. nih.gov

A study on the determination of enantiomeric impurity in timolol maleate bulk drugs and eye drops utilized a Chiralcel OD chiral column with a mobile phase of hexane-isopropanol-diethylamine. nih.gov This method achieved a resolution greater than 4 between the R- and S-timolol enantiomers. nih.gov

Table 2: Chiral HPLC Method for Timolol Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralcel OD (4.6 mm × 150 mm, 5µm) nih.gov |

| Mobile Phase | Hexane-isopropanol-diethylamine (480:20:1) nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection Wavelength | 297 nm nih.gov |

| Column Temperature | 25 ℃ nih.gov |

| Injection Volume | 5 μl nih.gov |

This table is based on a published research study. nih.gov

Supercritical Fluid Chromatography (SFC) for Separation Efficiency

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both chiral and achiral separations in the pharmaceutical industry. researchgate.netnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and higher separation efficiency. nih.govnih.gov

An enantioselective SFC method was developed and validated for the determination of the (R)-timolol impurity in (S)-timolol maleate. researchgate.netnih.gov This method employed a Chiralcel OD-H column and a mobile phase of carbon dioxide with a small amount of methanol and triethylamine (B128534) as a modifier. nih.gov The analysis was completed in under 5 minutes, representing a significant reduction in run-time and solvent consumption compared to the conventional NP-HPLC method. nih.gov The method was found to be robust, with resolution maintained under varied flow rates, temperatures, and back-pressures. nih.gov

Table 3: SFC Method for Timolol Enantiomeric Purity

| Parameter | Condition |

| Column | Chiralcel OD-H (4.6mm×250mm, 5μm) nih.gov |

| Mobile Phase | (93:7) CO2 / 0.1% (v/v) TEA in MeOH nih.gov |

| Flow Rate | 4.0 mL/min nih.gov |

| Column Temperature | Varied (±5°C for robustness testing) nih.gov |

| Back-pressure | Varied (±10bar for robustness testing) nih.gov |

| Resolution | ≥1.9 nih.gov |

This table is based on a published research study. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the quantitative analysis and structural elucidation of pharmaceutical compounds.

Ultraviolet-Visible (UV-VIS) Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of timolol maleate in bulk and pharmaceutical formulations. researchgate.netglobalresearchonline.net The method is based on the principle that the drug absorbs light in the UV range, and the absorbance is directly proportional to its concentration.

For timolol maleate, the maximum absorbance (λmax) is typically observed around 295 nm in distilled water. researchgate.netglobalresearchonline.net Linearity studies have shown that the method is linear over a specific concentration range, for example, from 2.00 μg/ml to 10.00 μg/ml, with a high correlation coefficient (r² = 0.9999). researchgate.netglobalresearchonline.net The method can be validated for parameters such as inter- and intraday variation and the limit of quantitation. researchgate.netglobalresearchonline.net

Table 4: UV Spectrophotometric Method Validation Parameters for Timolol Maleate

| Parameter | Result |

| λmax | 295 nm (in distilled water) researchgate.netglobalresearchonline.net |

| Linearity Range | 2.00 - 10.00 μg/ml researchgate.netglobalresearchonline.net |

| Regression Equation | y = 0.0258*X - 0.00076 researchgate.net |

| Correlation Coefficient (r²) | 0.9999 researchgate.net |

| Limit of Quantitation (LOQ) | 1.00 μg/ml globalresearchonline.net |

This table is based on a published research study. researchgate.netglobalresearchonline.net

Other Relevant Spectroscopic Applications (e.g., NMR, Mass Spectrometry for structural elucidation in research)

Beyond quantitative analysis, other spectroscopic techniques play a crucial role in the structural elucidation and characterization of timolol maleate and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. nih.gov In the context of timolol, NMR has been used to investigate ion-pair formation with other molecules like sorbic acid. researchgate.net Furthermore, ¹H NMR spectroscopy, in conjunction with chiral solvating agents, can be used to determine the enantiomeric purity of timolol maleate. ingentaconnect.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of a compound, which is essential for confirming its identity. nih.gov The structure of newly identified impurities, such as 3-S-timolol, has been confirmed using HRMS in conjunction with NMR. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule. ijpsonline.com It can be used to study drug-excipient compatibility by observing any changes in the characteristic absorption peaks of the drug in the presence of excipients. jpionline.org

Chemometric Approaches for Analytical Method Optimization

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a significant role in optimizing analytical methods for timolol maleate. These approaches are particularly useful for resolving complex mixtures and for the simultaneous determination of multiple components. researchgate.nettandfonline.com

Several chemometric techniques, including classical least squares (CLS), principal component regression (PCR), and partial least-squares (PLS) regression, have been employed in the analysis of timolol maleate. irispublishers.comacademicstrive.com These methods are effective in handling overlapping spectral data, which is common in spectrophotometric analysis of multi-component formulations. tandfonline.com For instance, PLS regression has been successfully used for the simultaneous determination of timolol maleate and pilocarpine (B147212) hydrochloride in ophthalmic solutions using zero-order spectral data. tandfonline.com

In a study involving the simultaneous determination of timolol maleate and brimonidine (B1667796) tartrate, both PCR and PLS methods were tested to resolve their overlapped voltammetric peaks, with the PLS method yielding the best results. researchgate.net Another study on the simultaneous determination of bimatoprost (B1667075) and timolol maleate also utilized CLS, PCR, and PLS methods with UV-spectrophotometry.

Experimental design and optimization methodologies are also key components of chemometric approaches. A 3³ full factorial design was used to optimize a new ultra-performance liquid chromatography (UPLC) method for the simultaneous quantification of brimonidine tartrate and timolol maleate. oup.comresearchgate.net This approach allowed for the identification of optimal chromatographic conditions, including column temperature, flow rate, and mobile phase composition, resulting in a rapid and efficient separation. oup.com

The table below presents a comparison of different chemometric methods applied to the analysis of timolol maleate in combination with other drugs.

Table 2: Application of Chemometric Methods in the Analysis of Timolol Maleate Mixtures

| Analytical Technique | Co-analyte | Chemometric Methods | Key Findings | Reference |

|---|---|---|---|---|

| Voltammetry | Brimonidine Tartrate | PCR, PLS | PLS method provided the best results for resolving overlapped peaks. | researchgate.net |

| UV Spectrophotometry | Pilocarpine Hydrochloride | PLS-1 | Successful simultaneous determination without prior separation. | tandfonline.com |

| UPLC | Brimonidine Tartrate | 3³ Full Factorial Design | Optimized conditions for rapid separation were identified. | oup.comresearchgate.net |

| UV Spectrophotometry | Bimatoprost | CLS, PCR, PLS | Developed for simultaneous determination in ophthalmic solution. | |

| UV Spectrophotometry | Travoprost | CLS, PCR, PLS | Simultaneous determination in bulk and pharmaceutical formulations. | irispublishers.comacademicstrive.com |

Methodological Considerations for Impurity Profiling and Quantification

The identification, isolation, and quantification of impurities in active pharmaceutical ingredients (APIs) like timolol maleate are critical for ensuring drug safety and quality. Impurity profiling is an essential part of drug development and regulatory assessment.

Various analytical techniques are employed for the impurity profiling of timolol maleate. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the most common methods. nifdc.org.cn An enantioselective supercritical fluid chromatography (SFC) method has been developed as a faster and more environmentally friendly alternative to the normal-phase HPLC method for determining the enantiomeric purity of (S)-timolol maleate. nih.govresearchgate.net This SFC method significantly reduces both run-time and solvent consumption. nih.gov

A UPLC method coupled with a quadrupole Dalton analyzer (QDa) mass detector has been developed for the comprehensive impurity profiling of a binary mixture of brimonidine tartrate and timolol maleate in an ophthalmic formulation. nih.gov This method allows for both the identification and quantification of impurities. nih.gov Furthermore, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of the N-Nitrosamine timolol maleate impurity (NTML). ejbps.com

Forced degradation studies are often conducted to identify potential degradation products. nifdc.org.cn In one study, timolol maleate was subjected to various stress conditions, and the resulting impurities were identified and characterized using UPLC-quadrupole/orbitrap high-resolution mass spectrometry (UPLC-Q/Orbitrap HRMS). nifdc.org.cn

The table below details some of the known impurities of timolol maleate.

Table 3: Identified Impurities of Timolol Maleate

| Impurity Name | Chemical Name | Reference |

|---|---|---|

| Timolol Impurity B | 3-(tert-butylamino)-2-(4-morpholino-1, 2, 5-thiadiazol-3-yloxy)propan-1-ol | nifdc.org.cn |

| Timolol Impurity C | N-(tert-butyl)-2, 3-bis (4-morphloline-1, 2, 5-thiadiazol-3-yloxy) propan-1-amine maleate | nifdc.org.cn |

| Timolol Impurity D | 4-morpholino-1,2,5-thiadiazol-2-ol | nifdc.org.cn |

| Timolol Impurity E | (S,Z)-4-({1-(tert-butylamino)- 3-[(4-morpholino-1, 2, 5-thiadiazol-3-yl) oxy] propan-2-yl}oxy)-4-oxobut-2-enoic acid maleate salt | nifdc.org.cn |

| (R)-timolol | The R-enantiomer of timolol | nih.govnih.gov |

| N-Nitrosamine Timolol maleate impurity (NTML) | N-Nitroso-timolol | ejbps.com |

Formulation Science and Drug Delivery System Research for Enhanced Pharmacological Study

Polymeric Carrier Systems for Controlled Release Investigations

Polymeric carriers are at the forefront of research to modulate the release kinetics of timolol (B1209231) maleate (B1232345) ester. These systems are designed to provide sustained drug delivery, which is crucial for maintaining therapeutic levels over extended periods and improving investigative outcomes in pharmacological studies.

In Situ Gel Formulations for Ocular Research Models

In situ gelling systems represent a significant area of research for the ocular delivery of timolol maleate. These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature and pH. ijpsonline.comijpsonline.com This transformation increases the residence time of the drug on the ocular surface, thereby enhancing its absorption and prolonging its action. ijpsonline.comijpsonline.com

Research has focused on various polymers to create these in situ gels. For instance, thermosensitive polymers like Pluronic F-127 and cation-exchange resins have been investigated. ijpsonline.comresearchgate.net Studies have shown that combining Pluronic F-127 with mucoadhesive polymers like chitosan (B1678972) can result in formulations with favorable in-vitro release profiles and significant intraocular pressure-lowering activity in animal models, such as New Zealand rabbits. researchgate.net One study highlighted an in situ thermosensitive gel using a cation-exchange resin that demonstrated prolonged residence time and a more sustained reduction in intraocular pressure compared to conventional eye drops. ijpsonline.comijpsonline.com The drug content in these homemade gels ranged from 97.69% to 99.37%, with a cumulative release of 93.07% over 10 hours. ijpsonline.com

The development of these formulations often involves the "cold dissolution method," where polymers are dissolved in purified water at low temperatures. ijpsonline.comijpsonline.com The optimization of these gels includes evaluating parameters like gelation temperature, viscosity, and mucoadhesive force to ensure optimal performance. researchgate.net

Niosomal and Transfersomal Encapsulation Research

Niosomes and transfersomes are vesicular systems that have been explored for the delivery of timolol maleate. Niosomes are non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, offering a promising platform for controlled drug release. researchgate.netjapsonline.com

Research into niosomal formulations of timolol maleate has demonstrated their potential to prolong the drug's effect. researchgate.net Studies have utilized the thin film hydration technique to prepare niosomes, using various non-ionic surfactants like Span and Tween series, along with cholesterol. researchgate.netauctoresonline.org Formulations containing Span 60, for instance, have shown high entrapment efficiency (up to 94.6%) and sustained drug release over 24 hours. researchgate.net The incorporation of timolol maleate into niosomal gels has been shown to provide a slow and prolonged release of the drug. researchgate.net

Transfersomes, which are ultra-flexible lipid vesicles, are another area of investigation. Their high deformability allows them to penetrate through pores much smaller than their own size, making them suitable for transdermal delivery. mdpi.com While specific studies on transfersomal encapsulation of timolol maleate are less detailed in the provided context, the principles of enhanced skin penetration through these deformable vesicles are well-established for other active compounds. mdpi.com

Table 1: Comparison of Niosomal Formulations for Timolol Maleate

| Surfactant Composition | Entrapment Efficiency (%) | Sustained Release (over 24h, %) |

|---|---|---|

| Span 60 | 94.6 | 96.0 |

| Span 60 and Tween 40 mixture | 98.8 | 97.1 |

This table is based on data from a study on niosomal gels for glaucoma treatment. researchgate.net

Quaternized Chitosan-Based Hydrogels in Theoretical Delivery

Chitosan, a natural polysaccharide, is a highly researched polymer for drug delivery due to its biocompatibility, biodegradability, and mucoadhesive properties. mdpi.com Quaternization of chitosan enhances its solubility and positive charge, making it an even more attractive candidate for developing advanced drug delivery systems. researchgate.net

Quaternized chitosan-based thermosensitive hydrogels have been developed for the theoretical delivery of timolol maleate. researchgate.netnih.gov These hydrogels exist as a solution at room temperature and transform into a transparent gel at ocular surface temperature. researchgate.net This in situ gelling property is advantageous for ophthalmic drug delivery. Research has shown that the addition of sodium hydrogen carbonate can enhance the thermosensitivity of these hydrogels. researchgate.net

In vitro studies have demonstrated that these hydrogels exhibit a porous structure, good swelling, and biodegradability. researchgate.netnih.gov The release profile of timolol maleate from these hydrogels is characterized by an initial burst release followed by a steady, linear release over a week. researchgate.net This sustained release profile suggests that quaternized chitosan-based hydrogels could be an effective carrier for glaucoma therapy. researchgate.netnih.gov

Transdermal Permeation Enhancement Studies in Research Models

Transdermal delivery offers a non-invasive alternative for systemic drug administration, bypassing first-pass metabolism and providing controlled drug release. Research in this area for timolol maleate focuses on overcoming the skin's barrier function.

Role of Sugar Esters as Permeation Modulators

Sugar esters, a class of non-ionic surfactants, have been investigated as permeation enhancers for the transdermal delivery of timolol maleate. nih.govresearchgate.net These compounds are known for their biocompatibility and ability to increase the permeability of the skin. u-szeged.hu

Studies have explored the feasibility of using matrix-controlled transdermal patches containing sugar fatty acid esters to enhance the penetration of timolol maleate. nih.govresearchgate.net The effectiveness of these esters is influenced by factors such as the type of fatty acid, its chain length, and the hydrophile-lipophile balance (HLB). nih.gov Research indicates that laurate sugar ester, which has a shorter fatty acid chain and a higher HLB value, significantly increases the amount of timolol maleate released from the patch and its permeation across rat skin. nih.gov The permeation and flux values were found to be approximately 5-fold greater compared to a patch without the sugar ester. nih.govresearchgate.net

In Vitro Permeation Models for Predictive Analysis

In vitro permeation studies are crucial for the predictive analysis of transdermal drug delivery systems. These models typically utilize animal skin, such as that from hairless rats, or artificial membranes to assess the permeation of drugs from a formulation. nih.govresearchgate.net

For timolol maleate, in vitro permeation studies have been conducted using Franz diffusion cells to evaluate the performance of transdermal patches. researchgate.net These studies measure the amount of drug that permeates through the skin over a specific period. primescholars.com The data obtained from these models are fitted into various kinetic models, such as zero-order, first-order, and Higuchi models, to understand the mechanism of drug release. primescholars.com For instance, some studies have found that the release of timolol maleate from transdermal patches follows zero-order kinetics, indicating a controlled and prolonged release. primescholars.com

Furthermore, the influence of various factors on permeation, such as drug concentration and the presence of permeation enhancers, is systematically evaluated using these models. nih.gov This allows for the optimization of formulations before proceeding to more complex and costly in vivo studies.

Drug-Resin Complex Formations for Modulated Release Kinetics.

The formation of drug-resin complexes represents a significant strategy for modulating the release kinetics of Timolol Maleate, particularly in ophthalmic formulations. This approach utilizes ion exchange resins (IER) as carriers to create a sustained-release system, enhancing the drug's bioavailability at the target site while potentially reducing systemic absorption and associated side effects. researchgate.netnih.gov

Research has demonstrated the successful preparation of Timolol Maleate (TM)-resin complexes using methods such as the oscillation method and the bath method. researchgate.netijpsonline.com In these processes, a cation-exchange resin serves as the carrier for the cationic Timolol molecule. ijpsonline.comijpsonline.com The resulting drug-resin complex can then be incorporated into various dosage forms, including ophthalmic suspensions and in-situ gels. researchgate.netijpsonline.com

Characterization of these complexes has shown drug loading capacities to be significant. For instance, one study reported a drug loading of 43.00 ± 0.09% in a suspension with particles sized at 4.8 ± 1.2 μm. nih.gov Another investigation focusing on an in-situ gel formulation produced cation-exchange resins with a particle size under 10 μm, achieving a drug content ranging from 97.69% to 99.37%. ijpsonline.com

In vitro release studies have consistently shown that these drug-resin complexes exhibit sustained-release properties. One study reported a cumulative release of 93.07% over a 10-hour period for a timolol maleate-resin in-situ gel. ijpsonline.com This controlled release is a key advantage over conventional eye drops, which can be rapidly cleared from the ocular surface. researchgate.net The mechanism of release from the resin is based on ion exchange with the ions present in the tear fluid, allowing for a gradual and prolonged delivery of the drug.

Table 1: Characteristics of Timolol Maleate-Resin Formulations

| Formulation Type | Preparation Method | Carrier | Particle Size | Drug Loading/Content | Key Release Finding |

|---|---|---|---|---|---|

| Ophthalmic Suspension | Oscillation Method | Ion Exchange Resin (IER) | 4.8 ± 1.2 μm | 43.00 ± 0.09% | Displayed sustained-release behavior. nih.gov |

| In-situ Gel | Bath Method | Cation-Exchange Resin | < 10 μm | 97.69% to 99.37% | Cumulative release of 93.07% over 10 hours. ijpsonline.com |

| In-situ Gel | Not Specified | Gellan Gum and Carbopol 934P | Not Specified | Not Specified | Controlled drug release with a diffusion-controlled mechanism. biointerfaceresearch.com |

Experimental Design Optimization in Pharmaceutical Formulation Research.

Experimental design methodologies, such as factorial designs and response surface methods, have been instrumental in optimizing pharmaceutical formulations of Timolol Maleate. These statistical tools allow researchers to systematically investigate the effects of various formulation variables on the final product's characteristics, leading to the development of robust and effective drug delivery systems. researchgate.netnih.gov

A prominent example is the use of a 3² full factorial design to optimize a once-a-day ocular insert of Timolol Maleate. researchgate.net In this study, the researchers investigated the effects of two independent variables: the concentration of a hydrophilic carrier (HPMC 15 CPS) and the payload of a lipophilic carrier (Eudragit RSPO). researchgate.net The responses measured were the drug release at 12 and 18 hours, and the time taken for 50% of the drug to be released. researchgate.net The results revealed that both variables had a significant impact on the selected responses, and the optimized formulation demonstrated zero-order release kinetics. researchgate.net

Another study employed a 2³ full factorial design to optimize a transfersomal gel formulation of Timolol Maleate for transdermal delivery. nih.gov The independent variables studied were the molar ratio of phosphatidylcholine to surfactant, the volumetric ratio of chloroform (B151607) to methanol (B129727), and the amount of drug added. nih.gov The effects of these variables on particle size, percentage entrapment efficiency, and release rate were evaluated to identify an optimized formulation with enhanced bioavailability. nih.gov

The star design effect surface method has also been utilized to optimize an in-situ thermosensitive gel formulation of a Timolol Maleate drug-resin complex. ijpsonline.com This design selected the concentrations of Poloxamer 407 (P407) and Poloxamer 188 (P188) as variables to be investigated at five different levels. ijpsonline.com The goal was to achieve a formulation with the desired gelation temperature and viscosity for ophthalmic use. ijpsonline.com Similarly, a Box-Behnken design was used to statistically optimize an in-situ hydrogel combining gellan gum and Carbopol 934P, evaluating the impact of polymer and preservative concentrations on critical quality attributes. biointerfaceresearch.com

Table 2: Application of Experimental Designs in Timolol Maleate Formulation

| Experimental Design | Formulation Type | Independent Variables | Dependent Variables/Responses |

|---|---|---|---|

| 3² Factorial Design | Ocular Insert | Concentration of HPMC 15 CPS, Payload of Eudragit RSPO | Drug release at 12h and 18h, Time for 50% release. researchgate.net |

| 2³ Full Factorial Design | Transfersomal Gel | PC:SAA molar ratio, Chloroform:Methanol ratio, Drug amount | Particle size, % Entrapment efficiency, Release rate. nih.gov |

| Star Design Effect Surface Method | In-situ Gel | Concentration of Poloxamer 407, Concentration of Poloxamer 188 | Gelation temperature, Viscosity. ijpsonline.com |

| Box-Behnken Design | In-situ Hydrogel | Concentration of Gellan Gum, Concentration of Carbopol 934P, Concentration of Benzododecenium Bromide | Viscosity, Drug Release, Mucoadhesive Strength. biointerfaceresearch.com |

Ocular Pharmacokinetics in Animal Models for Mechanistic Insights.

Ocular pharmacokinetic studies in animal models, primarily rabbits, have provided crucial mechanistic insights into the absorption, distribution, and elimination of Timolol Maleate following topical administration. nih.govacs.orgnih.gov These studies are essential for understanding how different formulation strategies impact the drug's behavior in the eye.

Research has shown that following topical application, timolol is absorbed into various anterior segment tissues, including the conjunctiva, cornea, aqueous humor, and iris-ciliary body. nih.gov The concentration of timolol in these tissues over time can be monitored to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govarvojournals.org

Studies comparing novel formulations to conventional eye drops have demonstrated significant improvements in ocular bioavailability. For instance, a drug-resin ophthalmic suspension of Timolol Maleate resulted in significantly higher drug levels in the ocular tissues of New Zealand albino rabbits compared to a standard eye drop formulation. nih.gov This enhanced local concentration is coupled with lower plasma levels, suggesting reduced systemic absorption. nih.gov

Intracameral injection studies in rabbits have been used to determine the clearance of timolol from the aqueous humor. acs.org One such study found the clearance of timolol to be 19.30 μL/min and the volume of distribution to be 937 μL. acs.org These parameters are influenced by the drug's lipophilicity, with more lipophilic compounds exhibiting higher clearance. acs.org The elimination of timolol from the eye is believed to occur through both aqueous humor outflow and uptake into the iris and ciliary body, followed by elimination via blood flow. acs.org

The co-administration of other ophthalmic drugs, such as pilocarpine (B147212) or epinephrine (B1671497), has been shown to reduce the ocular absorption of timolol in pigmented rabbits by 20-70%. nih.gov This is thought to be caused by an accelerated washout of timolol by stimulated tear flow. nih.gov Furthermore, studies have investigated the impact of drop size, revealing that a smaller micro-drop (3 µL) of 0.5% timolol can significantly reduce systemic exposure by a factor of 17 compared to a typical 40 µL drop, while still maintaining quantifiable levels in the aqueous humor. arvojournals.org

Table 3: Ocular Pharmacokinetic Parameters of Timolol in Rabbits

| Study Type | Formulation | Key Pharmacokinetic Findings |

|---|---|---|

| Intracameral Injection | Timolol Solution | Clearance: 19.30 μL/min; Volume of Distribution: 937 μL; Half-life: 33.64 min. acs.org |

| Topical Instillation | 0.5% Timolol (40 µL drop) | Aqueous Humor AUC: 1091 ng/mL/24h; Plasma Cmax: 8.8 ng/mL. arvojournals.org |

| Topical Instillation | 0.5% Timolol (3 µL micro-drop) | Aqueous Humor AUC: 328 ng/mL/24h; Plasma Cmax: 0.8 ng/mL. arvojournals.org |

| Topical Instillation | Drug-Resin Ophthalmic Suspension | Significantly higher drug levels in ocular tissues and lower levels in plasma compared to eye drop formulation. nih.gov |

| Topical Co-administration | Timolol with Pilocarpine or Epinephrine | Reduced area under the timolol concentration-time curve in anterior segment tissues by 20-70%. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Receptor Binding Predictions

Molecular dynamics simulations are often employed following docking to assess the stability of the predicted binding pose over time. These simulations have confirmed the stability of the timolol-receptor complex, with the ligand maintaining its key interactions within the binding site under simulated physiological conditions. researchgate.net The calculation of binding free energies, such as through the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, further refines the prediction of binding affinity.

| Interaction Type | Interacting Residue(s) in β2AR | Energy (kJ/mol) |

|---|---|---|

| Van der Waals | Asp113, Val114, Phe282, Phe290 | -150 to -200 |

| Electrostatic | Asp113, Asn312 | -80 to -120 |

| Hydrogen Bond | Asp113, Asn312 | -10 to -20 |

| Total Binding Energy | - | -240 to -340 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with that activity. For timolol and other beta-blockers, QSAR studies have been conducted to predict various properties, including their receptor binding affinity, permeability, and metabolic clearance. openbioinformaticsjournal.com

A common approach in QSAR studies of beta-blockers is to use descriptors such as lipophilicity (log P), molar refractivity, and various electronic and steric parameters. For example, studies have shown a good correlation between the lipophilicity of beta-blockers and their ability to permeate biological membranes. researchgate.net Timolol, with a moderate log P value, exhibits a balance of aqueous solubility and lipid permeability.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of steric and electrostatic fields around the molecules. These studies have been applied to series of β-adrenoceptor antagonists to build models that can predict the binding affinity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

| Compound | log P (Octanol-Water) | Caco-2 Permeability Coefficient (cm/s x 10-6) |

|---|---|---|

| Atenolol (B1665814) | 0.16 | 0.4 |

| Nadolol | 0.71 | 0.3 |

| Sotalol | 0.24 | 0.5 |

| Timolol | 1.97 | 15.2 |

| Propranolol (B1214883) | 2.81 | 21.5 |

Pharmacophore Development and Virtual Screening Applications

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target. For beta-blockers like timolol, the key pharmacophoric features have been well-defined. nih.gov These typically include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region, all arranged in a specific three-dimensional geometry. The aryloxypropanolamine motif present in timolol is a classic example of a beta-blocker pharmacophore. researchgate.net

Pharmacophore models derived from the structure of timolol and other active beta-blockers are powerful tools for virtual screening. researchgate.netmdpi.com Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ncsu.edu By using a pharmacophore model as a query, researchers can rapidly filter databases containing millions of compounds to select a smaller, more manageable subset for further experimental testing. nafdac.gov.ng

This approach has been successfully used to identify novel compounds with potential beta-blocking activity. The hits from a pharmacophore-based virtual screen are typically then subjected to molecular docking simulations to refine their binding poses and estimate their binding affinities before being synthesized and tested in biological assays. diva-portal.org This integrated computational approach significantly accelerates the early stages of drug discovery. researchgate.netfrontiersin.org

| Pharmacophoric Feature | Corresponding Chemical Group in Timolol | Role in Receptor Binding |

|---|---|---|

| Hydrogen Bond Donor | Secondary amine, hydroxyl group | Interaction with serine and asparagine residues |

| Hydrogen Bond Acceptor | Ether oxygen, hydroxyl oxygen | Interaction with asparagine and tyrosine residues |

| Hydrophobic/Aromatic Center | Thiadiazole ring | Interaction with hydrophobic pocket (e.g., phenylalanine) |

| Positive Ionizable Feature | Protonated secondary amine | Interaction with acidic residues (e.g., aspartate) |

Timolol Maleate Ester As a Pharmaceutical Impurity: Academic Research Perspective

Formation Pathways of Timolol (B1209231) Maleate (B1232345) Ester as an Impurity.researchgate.net

Timolol maleate ester, chemically known as (2Z)-4-((1S)-1-(((1,1-dimethylethyl)amino)methyl)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)ethoxy)-4-oxobut-2-enoic acid, is a specified impurity in timolol maleate. ontosight.ai Its formation is primarily a result of an esterification reaction between the alcohol moiety of timolol and maleic acid, which is used to form the maleate salt of timolol. ontosight.ai

The structure of timolol contains a secondary alcohol group. This hydroxyl group can react with the carboxylic acid groups of maleic acid, particularly under conditions that favor esterification, such as the presence of heat or acidic catalysts. The formation of this ester impurity can occur during the synthesis of timolol maleate, its formulation into a drug product, or during storage if the conditions are not adequately controlled.

Degradation studies of timolol have shown its susceptibility to various stress conditions, including hydrolysis and oxidation. nih.govscirp.orgmdpi.com While these studies primarily focus on the degradation of the timolol molecule itself, the conditions employed, such as acidic or basic environments and elevated temperatures, can also facilitate the formation of the this compound impurity. For instance, acid hydrolysis conditions could potentially catalyze the esterification reaction between timolol and any free maleic acid present. scirp.org

Analytical Strategies for Detection and Quantification of Ester Impurities.ontosight.airesearchgate.net

The detection and quantification of this compound and other impurities are crucial for the quality control of timolol maleate drug products. nih.gov Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities. ontosight.ai

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of timolol maleate and its impurities. ontosight.ai Stability-indicating HPLC methods have been developed to separate timolol from its degradation products and impurities, including the this compound. scirp.org These methods often utilize reverse-phase columns with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). scirp.orgresearchgate.net The detection is typically carried out using a UV detector at a specific wavelength. nih.govscirp.org

For more detailed characterization and identification of impurities, liquid chromatography-mass spectrometry (LC-MS) is employed. nih.govnih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight and fragmentation pattern of the impurities, which aids in their structural elucidation. nih.gov

Other analytical techniques that have been explored for the analysis of timolol and its related substances include thin-layer chromatography (TLC) and supercritical fluid chromatography (SFC). researchgate.net TLC can be used for the separation of degradation products, while SFC offers a "greener" alternative to normal-phase HPLC with reduced solvent consumption. researchgate.net

Table 1: Analytical Methods for the Detection of Timolol Maleate Impurities

| Analytical Technique | Description | Key Findings & Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A widely used method for separating, identifying, and quantifying impurities. ontosight.ai | Effective in resolving timolol from its degradation products and the this compound impurity. scirp.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC with mass spectrometry for detailed impurity characterization. nih.govnih.gov | Enables the identification of degradation products by providing molecular weight and fragmentation data. nih.gov |

| Thin-Layer Chromatography (TLC) | A chromatographic technique used for separating non-volatile mixtures. | Capable of resolving degradation products, including cis/trans isomers of timolol O-maleate ester. |

| Supercritical Fluid Chromatography (SFC) | An alternative to normal-phase HPLC that uses a supercritical fluid as the mobile phase. researchgate.net | Offers a more environmentally friendly method with reduced analysis time and solvent usage for impurity determination. researchgate.net |

Control and Mitigation Strategies in Pharmaceutical Synthesis Research.researchgate.net

The control of impurities like this compound is a key focus in pharmaceutical synthesis and manufacturing. Research into control strategies aims to minimize the formation of this impurity and ensure the final drug product meets the required purity standards.

One primary strategy is the optimization of the synthesis and salt formation process. This involves carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants to disfavor the esterification reaction. By understanding the kinetics of both the desired salt formation and the undesired ester formation, conditions can be tailored to maximize the yield of timolol maleate while minimizing the generation of the ester impurity.

Another critical aspect is the control of the quality of starting materials and intermediates. nih.gov Ensuring the purity of the timolol base and maleic acid used in the salt formation step can help to reduce the levels of potential reactants that could lead to impurity formation.

Process Analytical Technology (PAT) is a modern approach to pharmaceutical manufacturing that involves monitoring and controlling the manufacturing process in real-time. The implementation of PAT can help to ensure that the process remains within its defined parameters, thereby preventing deviations that could lead to increased impurity formation.

Finally, the development of robust purification methods is essential. Techniques such as recrystallization can be optimized to effectively remove the this compound impurity from the final API. The choice of solvent and crystallization conditions plays a crucial role in the efficiency of this purification step.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Significance |

|---|---|

| Timolol | Active pharmaceutical ingredient, a non-selective beta-adrenergic blocker. ontosight.ai |

| Timolol Maleate | The maleate salt of timolol, the form used in pharmaceutical products. ontosight.ai |

| This compound | A specified impurity formed from the reaction of timolol and maleic acid. ontosight.ai |

| Maleic Acid | Used to form the maleate salt of timolol. ontosight.ai |

| Acetonitrile | An organic solvent used in the mobile phase for HPLC analysis. scirp.orgresearchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Stereoselective Technologies

The synthesis of timolol (B1209231) and its derivatives has been a subject of interest for decades, with a focus on improving yield, purity, and enantioselectivity. tubitak.gov.tracs.org The active form of timolol is the (S)-enantiomer, making stereoselective synthesis a critical area of research. nih.gov

Novel Synthetic Approaches:

Recent research has explored various synthetic strategies to enhance the efficiency of producing timolol and its esters. One approach involves the use of optically active precursors to directly obtain the desired stereoisomer, bypassing the need for chemical resolution later in the process. acs.org Other methods have focused on optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and minimize the formation of impurities. google.com For instance, the use of a cyclic compound as a solvent has been proposed to replace more toxic solvents like benzene, aiming for a greener and higher-yield production of timolol intermediates. google.com

Stereoselective Technologies:

The development of stereoselective technologies is paramount for the synthesis of chiral drugs like timolol. Chemoenzymatic methods, which utilize enzymes for specific stereoselective transformations, have shown promise in producing the (S)-enantiomer of related beta-blockers with high enantiomeric excess. tubitak.gov.tr Lipases, for example, have been employed in the highly selective hydrolysis of racemic mixtures to isolate the desired enantiomer. tubitak.gov.tr Asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, have also been applied to create chiral intermediates for beta-blocker synthesis. tubitak.gov.tr

Future research will likely focus on:

Developing more efficient and scalable enzymatic and chemoenzymatic routes.

Exploring novel catalysts for asymmetric synthesis to further improve enantiomeric purity.

Investigating continuous flow chemistry for a more controlled and sustainable manufacturing process.

Table 1: Comparison of Synthetic Approaches for Beta-Blockers

| Synthetic Approach | Description | Advantages | Key Research Findings |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to create a specific stereoisomer. | High enantiomeric excess, direct formation of the desired isomer. | Sharpless asymmetric dihydroxylation has been successfully used for the enantioselective synthesis of metoprolol. tubitak.gov.tr |

| Chemoenzymatic Synthesis | Employs enzymes for stereoselective reactions. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Lipases have demonstrated high selectivity for the (R)-enantiomers in the synthesis of (S)-betaxolol. tubitak.gov.tr |

| Synthesis from Optically Active Precursors | Starts with a chiral building block to control the stereochemistry of the final product. | Avoids resolution steps, can lead to high enantiomeric purity. | The synthesis of timolol from optically active precursors has been a focus of research. acs.org |

| Optimized Traditional Synthesis | Refines existing synthetic routes by modifying reaction parameters. | Improved yield and purity, cost-effective for established processes. | A validated route for timolol maleate (B1232345) involves careful pH control to minimize byproducts. |

Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies

Understanding the precise mechanism of action and the interaction of timolol maleate ester with its biological targets is crucial for optimizing its therapeutic effects. Advanced analytical techniques are providing unprecedented insights into these processes.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectrophotometry: This technique is routinely used for the quantitative analysis of timolol maleate in various formulations. researchgate.netjpionline.orgresearchgate.net It is also employed to study the drug's physicochemical properties, such as its solubility and stability under different conditions. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is valuable for characterizing the chemical structure of timolol maleate and its derivatives, and for investigating potential interactions with excipients in formulations. researchgate.netjpionline.orgijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These powerful techniques are essential for the structural elucidation of timolol maleate and its impurities. High-resolution mass spectrometry (HRMS/MS) is particularly useful for identifying and characterizing degradation products. nih.gov

Imaging Techniques:

Advanced imaging techniques are moving beyond simple visualization to provide dynamic and quantitative information about drug distribution and target engagement in vivo. While specific imaging studies on this compound are not extensively documented in the provided results, the application of such techniques to related compounds and disease models highlights their potential. For instance, techniques used to diagnose and monitor glaucoma, the primary indication for timolol, such as tonometry and visual field tests, provide a functional readout of the drug's efficacy. mdpi.com Future research could employ molecular imaging techniques like Positron Emission Tomography (PET) with radiolabeled timolol analogues to visualize and quantify receptor occupancy in target tissues.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating drug discovery and development processes. nih.govmdpi.comfrontiersin.org For a well-established compound like timolol, these computational tools can be applied to analyze existing data, predict properties of new derivatives, and optimize formulations.

Drug Design and Discovery:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the efficacy and potential toxicity of new timolol ester derivatives. frontiersin.orgresearchgate.net This can help in prioritizing the synthesis of compounds with the most promising profiles.

De Novo Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of new beta-blockers with improved selectivity or pharmacokinetic properties. nih.gov

Data Analysis and Formulation Development:

Predicting Formulation Performance: Machine learning algorithms have been used to predict the performance of drug formulations, such as the particle size and entrapment efficiency of nanoparticles. researchgate.net This can significantly reduce the number of experiments required for formulation optimization.

Analyzing Complex Datasets: AI can analyze vast amounts of data from clinical trials and real-world evidence to identify patterns and predict patient responses to timolol therapy. globaldata.comijpsnonline.com

The integration of AI and ML is expected to streamline the research and development pipeline, making it faster and more cost-effective to bring improved therapies to patients. nih.govfrontiersin.org

Development of High-Throughput Screening Assays for Receptor Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.comnih.gov For this compound, HTS assays can be instrumental in identifying new derivatives with enhanced receptor binding affinity and selectivity.

Assay Development:

Radioligand Binding Assays: These assays are a classic method for studying drug-receptor interactions. nih.gov By using a radiolabeled ligand that binds to the target receptor (e.g., β-adrenergic receptors), the ability of test compounds like timolol esters to displace the radioligand can be measured, providing information about their binding affinity.

Fluorescence-Based Assays: The development of fluorescent probes and reporters has enabled the creation of HTS assays that are less reliant on radioactivity. For example, changes in intracellular calcium levels, which can be a downstream effect of receptor activation, can be monitored using fluorescent dyes in a high-throughput format. nih.gov

Applications in Timolol Research:

Screening for Novel Analogs: HTS can be used to screen libraries of newly synthesized timolol esters to identify compounds with improved binding kinetics (e.g., faster association or slower dissociation rates) at β-adrenergic receptors. nih.gov

Investigating Off-Target Effects: HTS can also be employed to assess the interaction of timolol esters with a panel of other receptors to identify potential off-target effects, which could contribute to side effects.

The continued development of more sophisticated and miniaturized HTS assays will be crucial for the efficient exploration of the therapeutic potential of new this compound derivatives. bmglabtech.com

Q & A

Q. What analytical methods are recommended for identifying related substances in Timolol Maleate, and how are they validated?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely used. For example, TLC can resolve degradation products (e.g., cis/trans isomers of Timolol O-maleate ester) with distinct Rf values after heat or UV exposure . Validation includes specificity testing under stress conditions (acid/base hydrolysis, thermal degradation) and precision analysis using spiked samples. Stability-indicating methods must demonstrate resolution between the parent compound and impurities ≥2.0 .

Q. How does stereochemistry impact the pharmacological activity of Timolol Maleate?

Timolol Maleate is provided as the levo-isomer ([α] = –12.2° in 1.0N HCl), which exhibits non-cardioselective β-adrenoceptor blocking activity. Racemic mixtures (e.g., rac-Timolol-d5 maleate) are used in comparative studies to isolate stereospecific effects on intraocular pressure (IOP) reduction . Researchers must verify enantiomeric purity using polarimetry or chiral chromatography to avoid confounding results.

Q. What are the critical physicochemical properties influencing Timolol Maleate’s ocular bioavailability?

Key properties include water solubility (essential for aqueous eye drops), molecular weight (432.50 g/mol), and stability at room temperature. Degradation occurs under extreme heat (>95°C), producing discoloration and isomerization (25% potency loss after 3 weeks at 95°C) . Preformulation studies should monitor pH-dependent solubility and photostability using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize in situ gel formulations of Timolol Maleate for sustained ocular delivery?

Cation-exchange resins (e.g., sulfonated carriers) complexed with Timolol Maleate enable pH-triggered drug release. A star design effect surface method optimizes parameters like resin particle size (10–50 µm) and gelation temperature (30–35°C). In vitro release profiles should correlate with in vivo IOP reduction kinetics using animal models .

Q. What experimental designs resolve contradictions in Timolol Maleate’s IOP-lowering efficacy compared to cannabinoid prodrugs?

Comparative studies require parallel-group designs with standardized IOP measurement intervals (e.g., 0–8 hours post-administration). For instance, THC-Val-HS emulsions show delayed maximal IOP reduction due to esterase-dependent activation, unlike Timolol’s direct β-blockade. Statistical analysis must account for inter-subject variability in ocular enzyme activity .

Q. How do degradation pathways inform stability protocols for Timolol Maleate in novel formulations?